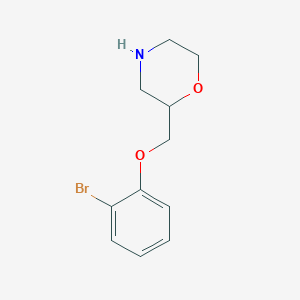

2-((2-Bromophenoxy)methyl)morpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14BrNO2 |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

2-[(2-bromophenoxy)methyl]morpholine |

InChI |

InChI=1S/C11H14BrNO2/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13H,5-8H2 |

InChI-Schlüssel |

MLGKZTMZXSWHGS-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(CN1)COC2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Modification of the Phenoxy Ring:the Substitution Pattern on the Phenoxy Ring is a Primary Determinant of Potency and Selectivity. Based on Computational Models, Strategic Modifications Can Be Proposed to Probe and Optimize Interactions Within the Binding Pocket.

Positional Isomers: Moving the bromo substituent from the 2-position to the 3- or 4-position would explore different regions of the binding site. A 4-bromo analogue, for example, might extend into a different sub-pocket, potentially altering selectivity.

Halogen Substitution: Replacing bromine with other halogens (Fluorine, Chlorine, Iodine) would systematically vary both the size (sterics) and electronegativity (electronics) of the substituent. A smaller fluorine atom might be used to minimize steric hindrance, while a larger iodine atom could maximize hydrophobic interactions or form a stronger halogen bond.

Bioisosteric Replacement: The bromo group could be replaced with other bioisosteres, such as a methyl (-CH3) or trifluoromethyl (-CF3) group. A methyl group would add hydrophobicity with less electronic effect, whereas a trifluoromethyl group is a strong electron-withdrawing group that can also participate in specific hydrophobic interactions.

Alteration of the Morpholine Ring:while the Morpholine Ring Itself is Often Considered a Critical Pharmacophore, Subtle Modifications Can Fine Tune the Molecule S Properties.

Ring Conformation: Introducing substituents on the morpholine (B109124) ring (e.g., at the 3- or 5-positions) could lock the ring into a more favorable conformation for binding.

Stereochemistry:the Stereochemistry at the 2 Position of the Morpholine Ring is Known to Be Critical for the Activity of This Class of Compounds.nih.govsynthesis of Single Enantiomers is a Crucial Strategy. Typically, One Enantiomer Fits the Chiral Binding Site Much Better Than the Other, Leading to Significant Differences in Potency. Design Efforts Focus Exclusively on the More Active Stereoisomer to Maximize Therapeutic Effect and Minimize Potential Off Target Activity from the Less Active Enantiomer.

The following table outlines specific design strategies and their scientific rationale.

| Strategy | Specific Modification Example | Rationale Based on SAR/Computational Insights |

| Vary Halogen Substituent | Replace 2-Bromo with 2-Chloro or 2-Fluoro | To probe the steric and electronic requirements of the hydrophobic pocket. A smaller atom may allow for a more optimal fit. |

| Explore Positional Isomerism | Synthesize the 4-Bromo analogue | To orient the halogen towards a different region of the binding site, potentially increasing affinity or altering SERT/NET selectivity. |

| Introduce Lipophilic Groups | Replace 2-Bromo with 2-Methyl or 2-Ethyl | To enhance van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket (e.g., Phe335, Ile172). |

| Introduce Electron-Withdrawing Groups | Replace 2-Bromo with 2-Trifluoromethyl (-CF3) | To increase binding affinity through favorable electrostatic interactions and potentially enhance metabolic stability. |

| Confirm Stereochemical Impact | Synthesize and test the pure (R) and (S) enantiomers | To identify the eutomer (the more potent enantiomer) that optimally fits the chiral binding site, as stereochemistry is a key determinant of activity. nih.gov |

By employing these iterative design strategies, which are continuously refined by the feedback from biological testing and further computational analysis, researchers can systematically optimize the structure of 2-((2-Bromophenoxy)methyl)morpholine to develop novel drug candidates with superior therapeutic profiles.

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenoxy Methyl Morpholine

Conformational Analysis and Potential Energy Surface Mapping

The structure of 2-((2-Bromophenoxy)methyl)morpholine is not rigid; it possesses conformational flexibility, primarily due to rotation around the single bonds of the ether linkage connecting the bromophenoxy and morpholine (B109124) methyl moieties. researchgate.net The morpholine ring itself typically adopts a stable chair conformation. nih.gov

Conformational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. muni.cz This process identifies low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. sciepub.com For this molecule, scanning the dihedral angles associated with the C-O-C-C linkage would reveal the preferred spatial arrangement of the two ring systems relative to each other. The results of such an analysis are critical for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govnih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

Analysis of Intermolecular Interactions via Computational Methods

In the solid state, molecules pack together in a crystal lattice, held by a network of intermolecular interactions. Computational methods are essential for visualizing and quantifying these forces.

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in a crystal. researchgate.netmdpi.com The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is equal to the sum of contributions from all other molecules in the crystal. mdpi.com This surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker or more distant contacts. researchgate.netnih.gov

The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot. crystalexplorer.net This plot is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The plot provides a visual and quantitative summary of every type of intermolecular contact within the crystal. crystalexplorer.net For this compound, the fingerprint plot would likely reveal significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts, quantifying their relative importance in the crystal packing. nih.gov

Interactive Table: Illustrative Contributions to the Hirshfeld Surface

This table shows a hypothetical breakdown of intermolecular contacts for crystalline this compound, as would be derived from a 2D fingerprint plot analysis.

| Contact Type | Contribution (%) | Description |

| H···H | 55.0% | Represents the most abundant interactions, typical for organic molecules. |

| C···H / H···C | 18.5% | Indicates C-H···π interactions or general van der Waals contacts. |

| O···H / H···O | 12.0% | Highlights potential weak C-H···O hydrogen bonds. |

| Br···H / H···Br | 10.5% | Shows interactions involving the bromine atom, contributing to packing stability. |

| Other | 4.0% | Includes minor contacts such as Br···C, C···C, etc. |

Energy Frameworks and Noncovalent Interactions (e.g., C-H···O, C-H···Br)

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific computational studies on the energy frameworks and noncovalent interactions of this compound. While general principles of computational chemistry allow for the theoretical investigation of such properties, specific research articles detailing these analyses for this particular compound are not presently available.

Key noncovalent interactions that would be anticipated in this molecule include:

C-H···O interactions: Hydrogen bonds involving a hydrogen atom attached to a carbon atom as the donor and an oxygen atom as the acceptor are prevalent in organic molecules. In this compound, the hydrogen atoms of the morpholine and methyl bridge could interact with the oxygen atoms of the morpholine ring and the phenoxy group.

C-H···Br interactions: Weak hydrogen bonds can also be formed with the bromine atom acting as a hydrogen bond acceptor. The hydrogen atoms from the morpholine ring and the aromatic ring could potentially engage in such interactions.

The strength and geometry of these interactions would be crucial in determining the packing of the molecules in the solid state. Energy framework diagrams could then be constructed to visualize the energetic landscape of the crystal, highlighting the dominant intermolecular forces. However, without experimental crystallographic data or dedicated computational studies, a detailed and data-driven analysis for this compound remains speculative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Similar to the analysis of noncovalent interactions, there is a notable absence of published research specifically detailing the theoretical prediction of NMR chemical shifts and IR frequencies for this compound.

The prediction of spectroscopic parameters is a common application of computational chemistry. Methodologies such as DFT and ab initio calculations can be used to predict these properties with a reasonable degree of accuracy.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, often scaled or referenced against known standards, can aid in the assignment of experimental spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated computationally. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR spectrum with an experimental one, researchers can assign specific absorption bands to particular functional groups and vibrational modes within the molecule.

While the tools and methods to perform these theoretical predictions are well-established, the actual calculated data for this compound is not available in the public domain. Therefore, the presentation of detailed data tables with predicted NMR chemical shifts and IR frequencies for this specific compound is not possible at this time.

Chemical Reactivity and Transformation Studies of 2 2 Bromophenoxy Methyl Morpholine

Modifications at the Morpholine (B109124) Nitrogen Atom

The secondary amine within the morpholine ring is a key site for functionalization due to its nucleophilic and basic character. This allows for the straightforward introduction of a wide array of substituents.

The nitrogen atom of the morpholine moiety readily undergoes N-alkylation when treated with various alkylating agents. This classic substitution reaction typically involves the use of alkyl halides (such as iodides, bromides, or chlorides) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Similarly, reductive amination provides another route to N-alkylation.

N-acylation can be achieved by reacting the morpholine nitrogen with acylating agents like acyl chlorides or acid anhydrides. These reactions are generally rapid and high-yielding, resulting in the formation of stable amide derivatives. A base, such as triethylamine or pyridine, is often added to scavenge the acid byproduct.

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 2-((2-Bromophenoxy)methyl)-4-methylmorpholine |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 4-Benzyl-2-((2-bromophenoxy)methyl)morpholine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(2-((2-Bromophenoxy)methyl)morpholino)ethan-1-one |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | (2-((2-Bromophenoxy)methyl)morpholino)(phenyl)methanone |

As a secondary amine, the morpholine nitrogen is basic and reacts with both inorganic and organic acids to form stable acid addition salts. This property is often utilized to improve the solubility and crystallinity of the compound.

Furthermore, the nitrogen atom can be quaternized through exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide. This reaction converts the tertiary amine (formed after initial alkylation) into a permanently positively charged quaternary ammonium salt. mdpi.commdpi.com These salts have distinct physical and biological properties compared to their neutral amine precursors.

| Reaction Type | Reagent | Product Type | Example Product Name |

|---|---|---|---|

| Salt Formation | Hydrochloric Acid (HCl) | Hydrochloride Salt | 2-((2-Bromophenoxy)methyl)morpholinium chloride |

| Salt Formation | Sulfuric Acid (H₂SO₄) | Sulfate (B86663) Salt | 2-((2-Bromophenoxy)methyl)morpholinium sulfate |

| Quaternization | Methyl Iodide (excess) | Quaternary Ammonium Iodide | 2-((2-Bromophenoxy)methyl)-4,4-dimethylmorpholin-4-ium iodide |

| Quaternization | Ethyl Bromide (excess) | Quaternary Ammonium Bromide | 2-((2-Bromophenoxy)methyl)-4,4-diethylmorpholin-4-ium bromide |

Functionalization of the Bromophenoxy Moiety

The bromophenoxy portion of the molecule offers significant opportunities for structural diversification, primarily through reactions involving the bromine atom or by substitution on the aromatic ring.

The aryl bromide functionality is a highly valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents in place of the bromine atom. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a key method for synthesizing arylamine derivatives from the parent compound. organic-chemistry.orgorganic-synthesis.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-((Biphenyl-2-yloxy)methyl)morpholine |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(((3,2'-Bipyridin)-6'-yloxy)methyl)morpholine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-2-((2-(morpholinomethyl)phenoxy)aniline |

| Buchwald-Hartwig Amination | Piperidine | Pd(OAc)₂, BINAP, NaOtBu | 2-((2-(Piperidin-1-yl)phenoxy)methyl)morpholine |

The existing substituents on the phenyl ring—the ether oxygen and the bromine atom—direct the position of further electrophilic aromatic substitution reactions. The alkoxy group (-OCH₂-) is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. The powerful activating effect of the ether will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5).

Common electrophilic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation : Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce another bromine atom.

Friedel-Crafts Acylation : Using an acyl chloride with a Lewis acid like AlCl₃ to introduce an acyl group. Friedel-Crafts alkylation is less common on highly activated rings due to the risk of polyalkylation. umb.edu

Nucleophilic aromatic substitution to displace the bromine atom is generally difficult unless additional, strong electron-withdrawing groups are present on the ring. msu.edu

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) and the associated ether linkage (-O-) represent the most chemically stable portion of the 2-((2-Bromophenoxy)methyl)morpholine molecule. This C-O-C bond is generally robust and resistant to cleavage under typical synthetic conditions, such as those employed for modifying the morpholine nitrogen or the bromophenyl group. Cleavage of such an ether would require harsh conditions, for instance, refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would likely affect other functional groups in the molecule. Therefore, the methylene ether bridge is typically regarded as a stable linker and is not a primary target for synthetic transformations.

Stability and Degradation Pathways in Different Chemical Environments

The stability of the pharmaceutical intermediate this compound is a critical factor influencing its storage, handling, and reactivity in synthetic processes. While specific, in-depth studies exclusively detailing the degradation pathways of this particular compound are not extensively available in the public domain, an understanding of its stability can be inferred from the known chemical behavior of its constituent functional groups: the morpholine ring, the bromophenoxy group, and the ether linkage.

General Stability:

The molecule is expected to exhibit reasonable stability under standard ambient conditions. The morpholine ring is a saturated heterocycle and is generally stable. The ether linkage is also relatively stable, particularly aryl ethers. The brominated aromatic ring is the most likely site for reactivity, especially under photochemical or high-temperature conditions.

Degradation in Different Chemical Environments:

Hydrolytic Degradation: Under neutral aqueous conditions, this compound is expected to be relatively stable. However, under acidic or basic conditions, hydrolysis of the ether linkage can occur, although typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, protonation of the ether oxygen would be the initial step, making the benzylic carbon more susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding 2-bromophenol (B46759) and (morpholin-2-yl)methanol. The (morpholin-2-yl)methanol may undergo further reactions depending on the conditions.

Base-Catalyzed Hydrolysis: While ethers are generally resistant to cleavage by bases, strong basic conditions at high temperatures could potentially lead to some degradation, although this is less likely compared to acid-catalyzed hydrolysis.

Oxidative Degradation: The morpholine ring is susceptible to oxidation. Strong oxidizing agents could potentially lead to N-oxidation or ring-opening reactions. The ether linkage could also be a site of oxidative cleavage.

N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide derivative.

Ring Opening: More aggressive oxidation could lead to the cleavage of the morpholine ring, resulting in various smaller, oxygenated, and nitrogen-containing aliphatic compounds rsc.org. For instance, studies on the photocatalytic degradation of morpholine have shown the formation of hydroxy and oxo derivatives, as well as smaller molecules like ethanoate and methanoate ions rsc.org.

Thermal Degradation: At elevated temperatures, thermal decomposition is expected to occur. The C-Br bond is often the weakest point in brominated aromatic compounds and can cleave to form a bromine radical. The ether linkage can also undergo thermal scission.

Homolytic Cleavage: High temperatures can induce homolytic cleavage of the C-Br bond on the phenyl ring, initiating radical chain reactions. The ether bond can also cleave, forming phenoxy and morpholinomethyl radicals. These reactive intermediates can then lead to a complex mixture of degradation products, including brominated benzenes and phenols cdu.edu.au. The thermal decomposition of brominated flame retardants, which share the brominated aromatic moiety, often proceeds via the formation of bromine atoms which can inhibit complete combustion cdu.edu.au. Studies on other brominated organic compounds have shown that thermal decomposition can lead to dehydrohalogenation or dehalogenation as initial steps core.ac.uk. For brominated bisphenol A, thermal degradation primarily involves the homolytic scission of the aromatic bromine and condensation of aromatic bromine with phenolic hydroxyl groups aston.ac.uk.

Photochemical Degradation: Exposure to ultraviolet (UV) light, especially in the presence of a photosensitizer, can lead to degradation. The bromophenoxy moiety is a chromophore that can absorb UV radiation.

Photolytic Cleavage: UV absorption can lead to the homolytic cleavage of the C-Br bond, forming aryl radicals. This can initiate a cascade of secondary reactions. The photocatalytic degradation of morpholine itself in the presence of TiO2 has been shown to be effective, leading to its disappearance and the formation of various intermediates rsc.org.

Potential Degradation Products:

Based on the reactivity of the functional groups, a number of potential degradation products can be postulated.

| Degradation Condition | Potential Reaction Pathway | Likely Degradation Products |

| Acidic Hydrolysis | Cleavage of the ether linkage | 2-Bromophenol, (Morpholin-2-yl)methanol |

| Oxidative Stress | N-oxidation of the morpholine ring, Ring opening of the morpholine ring | This compound N-oxide, Various aliphatic amino-alcohols and acids |

| Thermal Stress | Homolytic cleavage of C-Br and C-O bonds | 2-Bromophenol, Morpholine, Brominated benzenes, Phenols |

| Photochemical Stress | Photolytic cleavage of the C-Br bond | Debrominated products, Phenolic compounds |

It is important to note that the actual degradation profile can be complex, and the formation of specific products will be highly dependent on the exact conditions, such as temperature, pH, the presence of catalysts or initiators, and the reaction medium.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2 Bromophenoxy Methyl Morpholine and Its Derivatives

Systematic Modification of the Bromophenoxy Moiety and its Influence on Molecular Interactions

The substituted phenoxy group is a critical component of the pharmacophore, engaging in key interactions within the binding pocket of the norepinephrine (B1679862) transporter. Modifications to this moiety, particularly the nature and position of the halogen substituent, significantly impact binding affinity.

Halogen atoms are frequently incorporated into central nervous system drugs to enhance binding affinity and modulate pharmacokinetic properties. The 2-bromo substituent in the 2-((2-Bromophenoxy)methyl)morpholine scaffold plays a multifaceted role in molecular recognition, influencing binding through a combination of hydrophobic, steric, and electrostatic effects. researchgate.net

The properties of halogens vary significantly with their atomic number, affecting their potential interactions. researchgate.net Bromine offers a balance of size, lipophilicity, and polarizability that can be favorable for binding. Compared to chlorine, bromine is larger and more hydrophobic, which can lead to enhanced van der Waals and hydrophobic interactions within a corresponding pocket of the receptor. researchgate.net Furthermore, the bromine atom can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.

Studies on related norepinephrine reuptake inhibitors have shown that both the type and position of halogen substituents on the aromatic ring are critical for potency. For some series of monoamine transporter inhibitors, specific di-chloro substitution patterns were found to be optimal, and altering this pattern to other halogen substitutions led to a significant decrease in inhibitory activity. nih.gov This highlights the high degree of structural and electronic complementarity required between the substituted phenoxy ring and the transporter's binding site.

| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|---|

| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 |

| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |

Table 1. Comparative properties of halogen substituents relevant to their role in molecular interactions. Data sourced from general chemical principles. researchgate.net

The positioning of the substituent on the phenoxy ring is a key determinant of binding affinity, largely due to steric constraints within the norepinephrine transporter binding site. The parent compound features a bromine atom at the ortho- (2-) position. SAR studies on closely related analogs, such as reboxetine (B1679249) (which has a 2-ethoxy group), have demonstrated that the transporter's binding pocket can accommodate substituents at this position. nih.govnih.gov

The ortho-substitution pattern forces a specific dihedral angle between the phenoxy ring and the rest of the molecule, which may be optimal for fitting into the binding site. Moving the substituent to the meta- (3-) or para- (4-) position would alter this conformation and change the way the molecule presents its pharmacophoric features to the protein. Research on other NET inhibitors has confirmed that such positional shifts can drastically reduce activity, underscoring the importance of the ortho-substitution pattern for this scaffold. nih.gov The introduction of larger or smaller groups at the 2-position allows for a fine-tuning of the steric and electronic profile to maximize complementarity with the target. For instance, analogs with small alkyl groups like methyl at the 2-position have also shown high affinity for NET. nih.gov

| Analog Base Scaffold | Substituent at 2-Position | Effect on NET Affinity |

|---|---|---|

| (S,S)-2-((Phenoxy)phenylmethyl)morpholine | -H (Unsubstituted) | Baseline Affinity |

| (S,S)-Reboxetine | -OCH2CH3 (Ethoxy) | High Affinity |

| (S,S)-MENET | -CH3 (Methyl) | High Affinity |

| Title Compound Scaffold | -Br (Bromo) | Potent Affinity (Inferred) |

Table 2. Influence of substituents at the 2-position of the phenoxy ring on NET affinity for reboxetine and related analogs. nih.govnih.gov

Exploration of Substituents on the Morpholine (B109124) Ring and their Stereochemical Implications

The morpholine ring is not merely a scaffold but an active component of the pharmacophore, with its stereochemistry and potential for substitution playing a pivotal role in molecular recognition and binding affinity. nih.govnih.gov

The this compound scaffold contains two chiral centers, leading to four possible stereoisomers: (2S, αS), (2R, αR), (2S, αR), and (2R, αS). The relative and absolute configuration of these centers is one of the most critical factors determining NET inhibitory potency. Extensive research on the closely related drug reboxetine has unequivocally demonstrated that the (S,S) enantiomer is significantly more potent than the (R,R) enantiomer. nih.gov In one study, (S,S)-reboxetine displayed a 130-fold higher inhibitory activity for NET compared to its (R,R)- counterpart. nih.gov This pronounced stereoselectivity implies a highly specific three-point interaction with the binding site, where only the (S,S) configuration allows for the optimal orientation of the key pharmacophoric elements. Any deviation from this stereochemistry, such as in the diastereomeric (S,R) or (R,S) pairs, would likely result in a dramatic loss of affinity due to steric clashes or the inability to form crucial binding interactions.

| Compound | Stereochemistry | Relative NET Inhibitory Potency |

|---|---|---|

| Reboxetine Analog | (S,S) | Very High |

| Reboxetine Analog | (R,R) | Low |

Table 3. Diastereomeric effects on NET inhibition, illustrated by data from reboxetine analogs. nih.govnih.gov

The morpholine ring typically adopts a stable chair conformation. This conformation positions the nitrogen and oxygen atoms in a defined spatial relationship, which is crucial for interaction with the transporter. The nitrogen atom, being a weak base (pKa ≈ 8.5), is protonated at physiological pH. This positive charge is essential for forming a key ionic interaction with a negatively charged residue, such as Asp75, in the central binding site (S1) of the norepinephrine transporter. nih.govresearchgate.net

Elucidation of Pharmacophoric Elements within the this compound Scaffold

Based on extensive SAR studies of this and related series, a clear pharmacophore model for high-affinity NET inhibition emerges. The essential elements within the this compound scaffold include:

A Protonatable Basic Amine: The secondary amine of the morpholine ring, which is protonated at physiological pH, is a critical feature. It forms a salt bridge with a key acidic residue (Asp75) in the NET binding site, serving as the primary anchor point for the ligand. researchgate.net

A Hydrogen Bond Acceptor: The ether oxygen, both the one linking the phenoxy group and the one within the morpholine ring, can serve as hydrogen bond acceptors, contributing to binding affinity and specificity. nih.gov

A Substituted Aromatic Ring: The 2-bromophenoxy ring occupies a hydrophobic pocket in the transporter. The ortho-substituent is vital for enforcing a specific conformation and engaging in favorable steric and electronic interactions. The bromine atom itself contributes to binding through its hydrophobicity and potential to form halogen bonds. researchgate.netnih.gov

Defined Stereochemistry: A specific three-dimensional arrangement of the pharmacophoric elements is required. For this scaffold, the (S,S) configuration is strongly preferred, as it correctly orients the morpholine nitrogen and the bromophenoxy ring to simultaneously engage their respective interaction points within the NET binding site. nih.govnih.gov

These elements collectively define the molecular basis for the high-affinity and selective inhibition of the norepinephrine transporter by this compound and its derivatives.

Computational Approaches to SAR Prediction and Optimization (e.g., 3D-QSAR, Molecular Docking)

Computational methods are instrumental in elucidating the complex interactions between ligands like this compound and their biological targets, which are often monoamine transporters such as the serotonin (B10506) transporter (SERT) and norepinephrine transporter (NET). These techniques provide a three-dimensional framework for understanding SAR, moving beyond simple 2D structural comparisons.

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities. For a series of phenoxymethyl (B101242) morpholine derivatives, a 3D-QSAR model would be built by aligning the structures and calculating steric and electrostatic fields around them.

While a specific 3D-QSAR model for this compound is not publicly available, models developed for analogous SERT inhibitors highlight key structural features. nih.govnih.gov These models typically reveal that:

Steric Fields: The region around the 2-position of the phenoxy ring is often sensitive to substituent size. A bulky substituent like bromine is generally well-tolerated and may interact favorably with a specific hydrophobic pocket in the receptor. The model's contour maps would likely show a sterically favored region corresponding to the position of the bromine atom.

Electrostatic Fields: The electronegative nature of the bromine atom significantly influences the electrostatic potential of the molecule. 3D-QSAR models often indicate that electronegative or electron-withdrawing groups on the phenoxy ring can enhance binding affinity by participating in favorable electrostatic or dipole-dipole interactions with the target protein. nih.gov

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to its receptor, providing insights into the binding conformation and the specific interactions that stabilize the complex. For this compound, docking studies would typically be performed using a homology model or a crystal structure of the human serotonin transporter (hSERT). nih.govmdpi.com

These simulations place the ligand into the central binding site of SERT, where key interactions occur. The protonated amine of the morpholine ring is crucial, forming a salt bridge with a key acidic residue like Asp98 in hSERT. The rest of the molecule then orients itself to maximize favorable interactions. The 2-bromophenoxy moiety is predicted to occupy a hydrophobic pocket lined by aromatic and aliphatic residues.

The table below summarizes the principal interactions anticipated between this compound and the hSERT binding site, based on docking studies of analogous inhibitors. nih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Residues in hSERT |

| Morpholine Nitrogen (protonated) | Ionic Bond / Salt Bridge | Aspartic Acid (Asp98) |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine (Ser438), Threonine (Thr439) |

| Phenoxy Ether Oxygen | Hydrogen Bond Acceptor | Tyrosine (Tyr176) |

| Bromophenyl Ring | Hydrophobic & van der Waals Interactions | Tyrosine (Tyr95), Isoleucine (Ile172), Phenylalanine (Phe335, Phe341) |

| Bromo-Substituent | Halogen Bond / Hydrophobic Interaction | Glycine (Gly177), Alanine (Ala173) |

These computational analyses provide a robust framework for understanding how substitutions on the phenoxymethyl morpholine scaffold influence binding affinity and selectivity, thereby guiding the design of new, more effective analogues.

Design Strategies for Novel Analogues Based on SAR Insights

The insights gained from SAR studies and computational modeling form the basis for rational drug design. The goal is to create novel analogues of this compound with improved properties, such as higher affinity, greater selectivity for SERT over NET, or optimized pharmacokinetic profiles.

Design strategies focus on systematically modifying three key parts of the molecule: the substituted phenoxy ring, the linker, and the morpholine ring.

Advanced Research Applications and Future Directions

Investigation as a Scaffold for Rational Drug Design and Hit-to-Lead Optimization

The morpholine (B109124) heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.govsci-hub.se The structure of 2-((2-Bromophenoxy)methyl)morpholine combines this valuable morpholine core with a halogenated phenoxy moiety, creating a scaffold with significant potential for rational drug design. The morpholine ring itself can improve pharmacokinetic properties, while its oxygen atom can act as a hydrogen bond acceptor in interactions with biological targets. sci-hub.senih.gov The 2-bromophenoxy group adds a lipophilic component and, crucially, a bromine atom that can participate in halogen bonding—a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for target proteins. mdpi.com

The process of hit-to-lead optimization is a critical phase in drug discovery, aiming to refine initial "hit" compounds into more potent and selective "lead" compounds with improved drug-like properties. xtalks.com A compound like this compound serves as an excellent starting point for such a campaign. Medicinal chemists can systematically create analogs to explore the structure-activity relationships (SAR). nih.govgeorgiasouthern.edu For instance, modifications could include altering the position of the bromine atom on the phenyl ring, substituting it with other halogens (F, Cl, I) to modulate electronic and steric effects, or introducing other substituents to probe interactions with different pockets of a target's binding site. scienceopen.com

| Modification on Core Scaffold | Rationale | Predicted Impact |

|---|---|---|

| Varying Halogen (F, Cl, Br, I) at Position 2 | Modulate halogen bond strength and lipophilicity | Potentially alters binding affinity and cell permeability |

| Shifting Bromine to Position 3 or 4 | Explore different binding pocket interactions | May improve selectivity for the target protein |

| Adding substituents to the Phenyl Ring | Probe for additional hydrogen bond or hydrophobic interactions | Could significantly increase potency |

| Substitution on the Morpholine Nitrogen | Modify solubility and pharmacokinetic profile | Can improve ADME properties (Absorption, Distribution, Metabolism, Excretion) |

This systematic approach, combining chemical synthesis with biological testing, allows researchers to develop a comprehensive understanding of how structural changes affect biological activity, ultimately leading to the identification of a clinical candidate. vichemchemie.com

Potential Applications in Material Science and Polymer Chemistry

While the primary focus for phenoxy-morpholine systems has been in medicinal chemistry, their structural components suggest potential applications in material science. Morpholine derivatives are known for their use as corrosion inhibitors, optical brighteners, and urethane (B1682113) catalysts. huntsman.com The phenoxy portion of the molecule is a fundamental unit in high-performance phenoxy resins, a class of thermoplastic polymers known for their excellent adhesion, chemical resistance, and mechanical toughness. phlextek.combritannica.com

Phenoxy resins are polyethers often derived from bisphenol A and epichlorohydrin, resulting in polymers with high molecular weight and thermal stability. phlextek.comcorrosionpedia.com These resins are used in a variety of applications, including metal primers, coatings for electronics, structural adhesives, and composites. britannica.comcorrosionpedia.comazelis.com The incorporation of a this compound-like unit into a polymer backbone could potentially confer unique properties. The morpholine group could enhance adhesion and act as a cross-linking site, while the brominated phenyl ring could introduce flame-retardant properties, as brominated compounds are widely used for this purpose. Further research could explore the synthesis of polymers incorporating this moiety to create novel materials with enhanced thermal stability, chemical resistance, and specialized surface properties. eschemy.com

Development of Novel Methodologies for Efficient Synthesis and Derivatization

The utility of this compound as a research tool is contingent upon efficient and versatile synthetic routes. Numerous methods exist for the synthesis of the morpholine ring, often starting from 1,2-amino alcohols. chemrxiv.org Recent advancements have focused on developing greener and more efficient protocols, such as a one or two-step, redox-neutral method using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org The synthesis of the phenoxymethyl-morpholine linkage can be achieved through standard Williamson ether synthesis, reacting a morpholine-2-methanol derivative with 2-bromophenol (B46759) under basic conditions.

Efficient derivatization is key to building libraries of compounds for hit-to-lead optimization. vichemchemie.com For the this compound scaffold, derivatization strategies can target several positions:

The Phenyl Ring: Electrophilic aromatic substitution can introduce additional functional groups. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to append a wide variety of substituents to the brominated position.

The Morpholine Nitrogen: The secondary amine of the morpholine ring is a versatile handle for introducing diversity through alkylation, acylation, or reductive amination.

The Morpholine Ring itself: More complex syntheses can introduce substituents at other positions on the morpholine ring to control its conformation and properties. nih.gov

| Reaction Type | Target Site | Purpose |

|---|---|---|

| Williamson Ether Synthesis | Phenoxy-morpholine linkage | Core scaffold construction |

| N-Alkylation / Acylation | Morpholine Nitrogen | Derivatization for SAR studies |

| Suzuki / Buchwald-Hartwig Coupling | Bromine on Phenyl Ring | Introduce diverse aromatic/aliphatic groups |

| Electrophilic Aromatic Substitution | Phenyl Ring | Functionalize the aromatic ring |

Developing scalable and flexible synthetic routes is crucial for enabling the extensive investigation of this chemical space. researchgate.net

Integration of High-Throughput Synthesis and Screening with Structural and Computational Studies

Modern drug discovery relies on the rapid synthesis and evaluation of large numbers of compounds. xtalks.com High-throughput synthesis (HTS) platforms, which utilize automation to perform many reactions in parallel, are essential for quickly generating libraries of analogs based on the this compound scaffold. scienceopen.com These libraries can then be evaluated using high-throughput screening assays to identify compounds with activity against a specific biological target. thermofisher.commdpi.com

This experimental approach is powerfully augmented by computational methods. nih.gov

Molecular Docking: In silico docking studies can predict how different analogs of the scaffold might bind to the active site of a target protein, such as a kinase or receptor. nih.govnii.ac.jp This helps prioritize which compounds to synthesize, focusing resources on those most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built once initial screening data is available. These models mathematically relate the structural features of the compounds to their biological activity, allowing for the prediction of potency for yet-unsynthesized analogs.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify potential liabilities early in the design process. nii.ac.jp

The integration of high-throughput synthesis, screening, and computational modeling creates a powerful, iterative cycle for drug design. scienceopen.com This cycle accelerates the hit-to-lead process by efficiently exploring the chemical space around the core scaffold to rapidly identify lead compounds with an optimal balance of potency and drug-like properties.

Emerging Research Avenues for Halogenated Phenoxy-Morpholine Systems

The presence of a halogen atom on a drug scaffold is a common and impactful feature in modern medicinal chemistry. mdpi.com The bromine atom in this compound is not merely a placeholder but a key functional group that opens several avenues for future research.

One of the most significant emerging areas is the exploitation of halogen bonding . This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on a receptor protein. The strength and directionality of halogen bonds make them a valuable tool for enhancing ligand-protein binding affinity and selectivity. Computational studies on other halogenated inhibitors have shown that these interactions can significantly impact potency. mdpi.com Future research should focus on designing and synthesizing derivatives of this compound that are optimized to form specific halogen bonds within a target active site.

Furthermore, the broader class of halogenated heterocycles is a rich area of investigation. nih.govugent.be Research can be expanded to explore:

Different Halogens: Systematically replacing bromine with fluorine, chlorine, or iodine to fine-tune the electronic properties and halogen bonding capability of the molecule.

Polyhalogenation: Introducing multiple halogen atoms onto the phenoxy ring to create unique interaction profiles.

Bioisosteric Replacement: Replacing the bromophenyl group with other halogenated aromatic or heteroaromatic systems (e.g., bromopyridyl, bromothienyl) to explore new chemical space and intellectual property.

By focusing on the unique properties conferred by the halogen atom, researchers can continue to develop novel and highly specific therapeutic agents based on the versatile phenoxy-morpholine scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Bromophenoxy)methyl)morpholine, and how can reaction intermediates be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives are often synthesized by reacting 2-bromophenol with a morpholine-containing electrophile (e.g., chloromethylmorpholine) under basic conditions. Optimization includes controlling reaction temperature (60–80°C), using catalysts like K₂CO₃, and monitoring intermediates via TLC or HPLC. Adjusting stoichiometry of reagents (1:1.2 molar ratio of phenol to electrophile) improves yield .

- Validation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirmation by H NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) and LC-MS is critical .

Q. How can the structural conformation of this compound be confirmed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system like dichloromethane/hexane. Key parameters include bond angles (e.g., C-O-C in morpholine ~111°) and torsion angles (e.g., bromophenoxy-morpholine dihedral angle <10° for planar stability). Data-to-parameter ratios >15:1 ensure reliability .

- Data Interpretation : Compare observed metrics (e.g., R-factor <0.05) with computational models (DFT/B3LYP). Discrepancies >2% may indicate polymorphic variants .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Detect impurities at 254 nm. Calibrate against reference standards (e.g., residual 2-bromophenol). Limit of detection (LOD) should be ≤0.1% .

- Troubleshooting : If co-elution occurs, employ LC-MS/MS to differentiate impurities via fragmentation patterns (e.g., m/z 259 for de-brominated byproducts) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The bromophenoxy group acts as an electron-withdrawing substituent, enhancing oxidative addition in Suzuki-Miyaura couplings. Steric hindrance from the morpholine ring may reduce Pd catalyst efficiency. Use bulky ligands (e.g., SPhos) to mitigate this. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies ~45 kJ/mol for aryl-Br bond cleavage .

- Case Study : In Pd-catalyzed coupling with phenylboronic acid, yields drop from 85% to 62% when morpholine is replaced with bulkier substituents .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Data Analysis : Discrepancies in receptor binding (e.g., B2 bradykinin receptor antagonism) may arise from assay conditions. Standardize protocols:

- Use HEK293 cells transfected with human B2 receptors.

- Validate IC₅₀ values via radioligand binding (³H-bradykinin, Kd = 1.2 nM).

- Control for off-target effects using knockout models .

- Statistical Approach : Apply multivariate regression to correlate substituent electronegativity (Hammett σ values) with bioactivity. A σ >0.5 correlates with 10-fold higher potency .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- In Silico Tools : Use SwissADME or ADMETLab to predict logP (~2.8), BBB permeability (CNS MPO score >4), and CYP3A4 inhibition risk. Molecular dynamics simulations (AMBER force field) assess blood-brain barrier penetration (PMF >−10 kcal/mol favors CNS entry) .

- Validation : Compare with in vivo rat studies (plasma t₁/₂ = 3.2 h; AUC = 12 µg·h/mL). Discrepancies >20% suggest unmodeled metabolic pathways .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Synthetic Hurdles : Chiral resolution via chiral HPLC (Chiralpak AD-H column) is costly. Alternative asymmetric catalysis (e.g., Jacobsen epoxidation) achieves ee >90% but requires rigorous exclusion of moisture .

- Process Optimization : Use continuous-flow reactors to enhance mixing and reduce racemization. Monitor enantiomeric excess (ee) in real-time via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.